2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine
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Overview
Description
2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine is an organophosphorus compound that features a pyridine ring substituted with a diphenylphosphanyl group and a methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine typically involves the reaction of 2-chloropyridine with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or toluene. The reaction conditions include heating the mixture to reflux temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides are employed under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted pyridines depending on the electrophile used.
Scientific Research Applications
2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It forms complexes with transition metals, which are used in catalytic processes such as hydrogenation and carbonylation.
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium. The pathways involved include oxidative addition, reductive elimination, and migratory insertion.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(diphenylphosphino)pyridine: Another pyridine-based ligand with two diphenylphosphino groups.
Diphenyl-2-pyridylphosphine: A simpler analog with a single diphenylphosphino group.
Uniqueness
2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic applications where other ligands may not perform as well.
Properties
CAS No. |
827339-93-5 |
---|---|
Molecular Formula |
C21H22NP |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2-methyl-1-pyridin-2-ylpropyl)-diphenylphosphane |
InChI |
InChI=1S/C21H22NP/c1-17(2)21(20-15-9-10-16-22-20)23(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-17,21H,1-2H3 |
InChI Key |
SDLFTFRSDJJVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=N1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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